molecular formula C17H17F2N3O4S B2531849 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097868-23-8

4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2531849
CAS No.: 2097868-23-8
M. Wt: 397.4
InChI Key: PGOKZTHZZDMAJM-UHFFFAOYSA-N
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Description

4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a pyrrolidin-3-yl oxy moiety at position 2. The pyrrolidine ring is further functionalized with a 2-difluoromethanesulfonylbenzoyl group, contributing to its unique electronic and steric profile. This compound is hypothesized to exhibit bioactivity in kinase inhibition or antiviral applications, given structural parallels with compounds described in the literature .

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c1-11-20-8-6-15(21-11)26-12-7-9-22(10-12)16(23)13-4-2-3-5-14(13)27(24,25)17(18)19/h2-6,8,12,17H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOKZTHZZDMAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the difluoromethanesulfonylbenzoyl group, and the final coupling with the pyrimidine ring. One common method used in the synthesis of such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring or the difluoromethanesulfonylbenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of specific enzymes. Research indicates that derivatives similar to this compound have been synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are critical for the treatment of type 2 diabetes, as they help regulate blood sugar levels by increasing insulin secretion and decreasing glucagon release .

Anticancer Activity

Studies have shown that compounds with similar structural features may exhibit anticancer properties. The difluoromethanesulfonyl group is known to enhance the cytotoxicity of compounds against various cancer cell lines. This suggests that 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine could be further investigated for its potential use in cancer therapy.

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Research into similar pyrimidine derivatives has indicated activity against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Study 1: Dipeptidyl Peptidase IV Inhibitors

A series of studies have focused on compounds structurally related to this compound as DPP-IV inhibitors. For example, one study demonstrated that a related compound exhibited an IC50 value of 13 nM, indicating high potency and selectivity for DPP-IV inhibition, which is crucial for developing new diabetes treatments .

Case Study 2: Anticancer Research

In another instance, researchers synthesized various pyrimidine derivatives and tested their efficacy against several cancer cell lines. The results highlighted that modifications to the difluoromethanesulfonyl group significantly impacted the cytotoxicity of these compounds, suggesting a promising avenue for developing new anticancer agents based on the core structure of this compound.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrrolidine-Oxy Heterocycles

  • Compound 1a/1b (): 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Key Features: Oxadiazole core with pyrrolidin-3-yl oxy and pyridyl substituents. Comparison: The absence of a pyrimidine core and the presence of a phenylethyl group on pyrrolidine may reduce metabolic stability compared to the target compound’s difluoromethanesulfonyl group.

Pyrazolo-Pyrimidine Derivatives

  • Example 64 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Key Features: Pyrazolo-pyrimidine fused with a chromenone system. Activity: Mass (536.4 Da) and melting point (303–306°C) suggest high thermal stability and moderate solubility . Comparison: The chromenone moiety likely enhances π-π stacking interactions in biological targets, whereas the target compound’s difluoromethanesulfonyl group may improve electronegativity and binding affinity.

Kinase Inhibitors with Pyrimidine Motifs

  • Compound : 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea
    • Key Features : Urea linker connecting pyrrolidine and pyrimidine-containing pyrazole.
    • Activity : Explicitly designed as a TRKA kinase inhibitor .
    • Comparison : The urea linker in this compound may enhance hydrogen bonding with kinase active sites, whereas the target compound’s benzoyl-sulfonyl group could favor hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1a/1b () Example 64 () Compound
Core Structure Pyrimidine Oxadiazole Pyrazolo-pyrimidine Pyrazole-pyrimidine
Key Substituent Difluoromethanesulfonylbenzoyl Phenylethyl Chromenone Urea
Molecular Weight (Da) ~450–500 (estimated) Not reported 536.4 ~600 (estimated)
Melting Point Not reported Not reported 303–306°C Not reported
Hypothesized Activity Kinase inhibition, antiviral Antiviral Not specified TRKA kinase inhibition

Research Findings and Hypotheses

  • Steric Considerations: The 2-methylpyrimidine group likely reduces steric hindrance compared to bulkier substituents like chromenones (), favoring better target engagement .
  • Metabolic Stability : The sulfonyl group in the target compound is less prone to oxidative metabolism than the phenylethyl group in compounds, suggesting improved pharmacokinetics .

Biological Activity

The compound 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H16F2N2O3S
  • Molecular Weight : 348.35 g/mol

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a difluoromethanesulfonylbenzoyl group, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar functional groups have shown effectiveness against various bacterial strains.
  • Neurological Effects : Some derivatives are being explored for their potential in modulating neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It may act on various receptors in the central nervous system, potentially affecting neurotransmitter release.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.

Anticancer Activity

A study investigated the efficacy of pyrimidine derivatives against several cancer cell lines, demonstrating that modifications at the 4-position significantly enhanced antiproliferative effects. The compound's structure suggests it could interact with targets involved in cell cycle regulation.

Antimicrobial Studies

In vitro assays have shown that related compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the difluoromethanesulfonyl group may enhance membrane permeability, leading to increased efficacy.

Neurological Studies

Preliminary research into the neurological effects of similar pyrimidine derivatives indicates potential for use as anxiolytics or antidepressants. The modulation of orexin receptors has been highlighted as a promising target for sleep-related disorders, suggesting that this compound may influence sleep-wake cycles.

Data Tables

Activity Type Effect Observed Reference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacteria
NeurologicalPotential anxiolytic effects

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